{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride” is a chemical compound with the CAS Number: 1803590-83-1 . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of “{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride” and its derivatives involves various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized and characterized by 1H NMR, 13C NMR and HRMS spectra analyses .Molecular Structure Analysis
The molecular structure of “{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride” can be analyzed using 1H NMR, 13C NMR and HRMS spectra .Chemical Reactions Analysis
The chemical reactions involving “{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride” include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Wissenschaftliche Forschungsanwendungen
- Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is often associated with tumorigenesis, progression, and poor prognosis in cancer .
- Researchers have designed and synthesized a series of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as potential anticancer agents by inhibiting PI3Kα .
- Compound 13k, in particular, demonstrated submicromolar inhibitory activity against various tumor cell lines and induced cell cycle arrest and apoptosis in HCC827 cells .
- Researchers have explored this scaffold for synthesizing novel KRAS G12C inhibitors, which are promising for cancer treatment .
Anticancer Agents via PI3Kα Inhibition
Covalent KRAS G12C Inhibitors
Functionalization of Imidazo[1,2-a]pyridines
Zukünftige Richtungen
The future directions of “{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride” research could involve the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry . In particular, one compound showed submicromolar inhibitory activity against various tumour cell lines, suggesting it might serve as a lead compound for the development of PI3Kα inhibitor .
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to target the phosphatidylinositol 3-kinase (pi3k) signalling pathway .
Mode of Action
Similar compounds have been reported to inhibit the pi3k signalling pathway .
Biochemical Pathways
{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride affects the PI3K signalling pathway . Aberrant expression of this pathway is often associated with tumourigenesis, progression, and poor prognosis .
Result of Action
Similar compounds have been reported to show submicromolar inhibitory activity against various tumour cell lines .
Eigenschaften
IUPAC Name |
imidazo[1,2-a]pyrimidin-6-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-3-6-4-10-7-9-1-2-11(7)5-6;;/h1-2,4-5H,3,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYGJTCLHBHJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.